Propanedinitrile, ((2,6-dichlorophenyl)methylene)-
Description
Scientific Research Applications
Organic Electronics and Solar Cells
One significant application area for derivatives of propanedinitrile is in organic electronics, particularly in the development of electron acceptors for bulk heterojunction polymer solar cells. For instance, indacenodithienothiophene (IDTT)-based postfullerene electron acceptors have shown high power conversion efficiencies. Research by Aldrich et al. (2019) systematically investigates the influence of end-group fluorination on the photovoltaic performance of a series of ITIC variants, demonstrating enhanced photovoltaic short-circuit current density and good open-circuit voltage, with ITIC-6F achieving the highest power conversion efficiency approaching 12% (Aldrich et al., 2019).
Antibacterial Agents
Another area of application is in the synthesis of compounds with potential antibacterial properties. Al-Adiwish et al. (2012) reported the synthesis of thiophenes from 2-[Bis(methylthio)methylene]propanedinitrile, demonstrating their characterized antibacterial activities. This research suggests the utility of such compounds in developing new antibacterial agents (Al-Adiwish et al., 2012).
Materials Chemistry
Propanedinitrile derivatives also find applications in materials chemistry, particularly in the creation of nanostructures with unique photophysical properties. Zhang et al. (2007) explored the synthesis of single-crystal one-dimensional nanostructures of a specific propanedinitrile derivative through a solution process. This process yielded nanoribbons, nanotubes, and nanowires, demonstrating significant changes in optical properties depending on the morphology, which could have implications for materials science and nanotechnology applications (Zhang et al., 2007).
Photochemical Applications
Propanedinitrile is also involved in photochemical reactions, such as the monoalkylation of propanedinitrile by electron-rich alkenes, as investigated by Ohashi et al. (2008). This work contributes to understanding the regioselectivity and mechanisms underlying photochemical polar addition reactions, which can be fundamental in developing new photochemical synthesis methods (Ohashi et al., 2008).
Heterocyclic Chemistry
Furthermore, propanedinitrile derivatives are utilized in heterocyclic chemistry for synthesizing selenium-containing heterocycles, as shown by Sommen et al. (2007). This research highlights the base-catalyzed reactions of malononitrile with phenyl isoselenocyanate, leading to novel compounds with potential applications in pharmaceuticals and materials science (Sommen et al., 2007).
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONNMZZDUHHEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183871 | |
Record name | Propanedinitrile, ((2,6-dichlorophenyl)methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, ((2,6-dichlorophenyl)methylene)- | |
CAS RN |
2972-79-4 | |
Record name | 2-[(2,6-Dichlorophenyl)methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2972-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((2,6-Dichlorophenyl)methylene)propanedinitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC98314 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedinitrile, ((2,6-dichlorophenyl)methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((2,6-DICHLOROPHENYL)METHYLENE)PROPANEDINITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLM7EG4PZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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